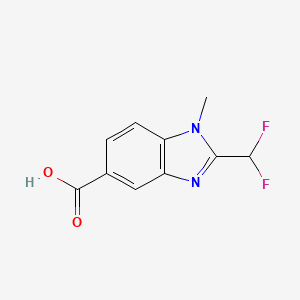

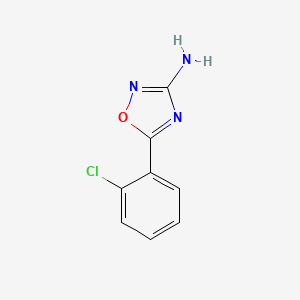

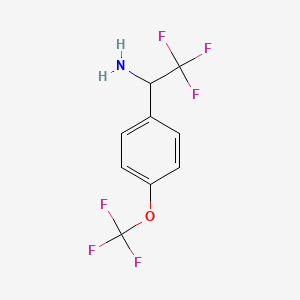

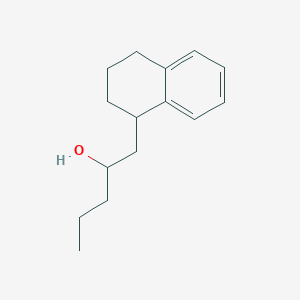

![molecular formula C13H13ClN2O2 B1426926 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline CAS No. 1484947-87-6](/img/structure/B1426926.png)

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline

Vue d'ensemble

Description

“3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline” is an organic compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 264.71 .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline has been utilized in various chemical synthesis processes. For instance, it has been involved in the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under specific conditions (Bissell & Swansiger, 1987). Additionally, its derivatives have been studied for their antimicrobial activity, showing its potential in the field of medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

Precursor in Reactive Intermediate Formation

This compound has also been demonstrated to be an efficient precursor for the formation of reactive intermediates like 4-methoxy-2,3-pyridyne, as evidenced by its trapping with various furans (Walters & Shay, 1995).

Conductivity and Composite Material Synthesis

In the field of materials science, this compound is used in the synthesis of copolymers and their composites. For instance, its copolymer with CuO nanoparticles and blends with polypropylene glycol have been synthesized and analyzed for their thermal stability and electrical conductivity, marking its significance in developing new materials with specific electronic properties (Palaniappan & Mary, 2018).

Exploration in Organic Chemistry

It has been extensively explored in organic chemistry for its reactivity and properties. For example, its role in the lithiation pathway with lithium dialkylamides was investigated, providing insights into complex organic synthesis mechanisms (Gros, Choppin, & Fort, 2003).

Applications in Luminescence and Spectroscopy

Its derivatives have also been investigated for their fluorescence quenching properties, which is important in the study of molecular interactions and photophysical properties (Geethanjali et al., 2015).

Structural Analysis and Molecular Characterization

Further, its isomeric forms have been structurally characterized to understand their molecular conformations and hydrogen bonding patterns, contributing to the field of crystallography and molecular design (Su et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been known to target bacterial phosphopantetheinyl transferase .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of a new carbon-carbon bond via a palladium-catalyzed process .

Biochemical Pathways

Related compounds have been known to affect microbial fatty acid synthase (fas), a multidomain enzyme complex .

Pharmacokinetics

A related compound has been reported to have in vitro absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have been reported to attenuate secondary metabolism and thwart bacterial growth .

Action Environment

It’s worth noting that the compound is stored at room temperature, indicating some level of stability .

Propriétés

IUPAC Name |

3-chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNGGYQCJFPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

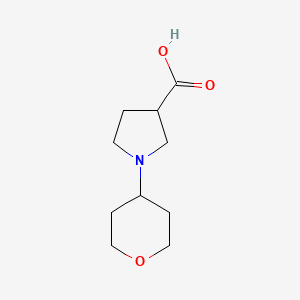

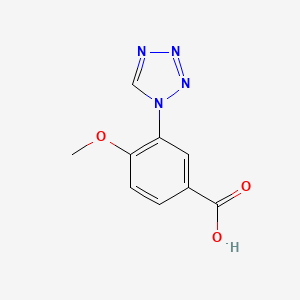

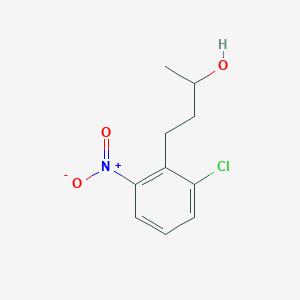

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)